1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and methyl groups on the benzimidazole ring can be substituted with other functional groups using appropriate reagents and conditions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.
Scientific Research Applications
1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is studied for its interactions with various biological targets.
Medicine: Due to its biological activities, it is explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:
1-Methyl-1H-benzo[d]imidazol-2-amine: This compound has a similar core structure but lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1H-benzo[d]imidazol-2-yl) (phenyl)methanone: This derivative has a phenyl group attached to the benzimidazole ring, which can influence its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-methoxy-5-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-6-3-4-7-8(5-6)11(13-2)9(12)10-7/h3-5H,1-2H3,(H,10,12) |
InChI Key |
NDRCJOWUEHPNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N2OC |
Origin of Product |
United States |
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